2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound recognized for its potential applications in various scientific fields, particularly in medicinal chemistry. This compound features a phthalazinone core, a thiadiazole ring, and an acetamide group, contributing to its unique structural and chemical properties. Its molecular formula is with a molecular weight of approximately 403.5 g/mol .
This compound is classified as an organic heterocyclic compound due to the presence of nitrogen-containing rings. It is synthesized through multi-step organic reactions involving various reagents and solvents. The compound's structure allows it to interact with biological systems, making it of interest in pharmacological research.
The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically follows a multi-step process:
The reaction conditions often require catalysts such as sulfuric acid or phosphoric acid to enhance yields. Purification techniques such as recrystallization and chromatography are employed to isolate the desired product in high purity .
The molecular structure of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide can be represented by several notations:
CC(C)CC1=NN=C(S1)NC(=O)CN2C(=O)C3=C(C=CC(=C3OC)OC)C=N2
UERUDWXVNHWLEZ-UHFFFAOYSA-N
The compound exhibits a complex arrangement of functional groups that contribute to its chemical reactivity and biological activity .
The compound undergoes various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further derivatization .
The mechanism of action for 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific biological targets. It may bind to enzymes or receptors within biological pathways, modulating their activity and leading to various pharmacological effects. The precise molecular targets depend on the context in which the compound is applied .
The physical properties of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 403.5 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. The compound's reactivity profile suggests it can participate in various organic transformations due to its functional groups .
The primary applications of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide lie in medicinal chemistry and drug development. Its unique structural features make it a candidate for further investigation into therapeutic agents targeting specific diseases or biological pathways. Research into its pharmacological effects could lead to new treatments for various health conditions .
CAS No.: 115268-43-4
CAS No.:
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 33381-42-9